N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide
Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide is a heterocyclic compound featuring a pyrazole core substituted with pyrazine and methylsulfonamidoacetamide moieties. The compound’s pyrazine ring contributes to its aromaticity and hydrogen-bonding capabilities, while the methylsulfonamido group enhances solubility and metabolic stability.
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3S/c1-18(23(3,21)22)9-13(20)16-7-10-6-11(17-19(10)2)12-8-14-4-5-15-12/h4-6,8H,7,9H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSQOVYCRNVTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Below is an analysis based on pharmacophoric motifs and synthetic strategies:
Structural Analog: Compound 167 ()
The compound described in , (S)N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(3-cyclopropyl-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-1-yl)acetamide (167), shares functional groups with the target compound, including:
- Pyrazole/pyridine cores : Both compounds utilize nitrogen-containing heterocycles for target binding.
- Sulfonamide moieties : The methylsulfonamido group in the target compound and the methylsulfonamido-indazol group in Compound 167 suggest shared solubility and stability profiles.
- Substituted acetamide side chains : These groups likely influence pharmacokinetic properties.
Key Differences :
Synthetic Routes : Compound 167 was synthesized using methods analogous to Example 10A in , involving fluorinated intermediates and coupling reactions. The target compound may require simpler protocols due to its lack of bulky substituents.
Methodological Insights from
The WinGX and ORTEP software suite () is critical for analyzing molecular geometry and crystallographic data. For the target compound, these tools could elucidate:
- Anisotropic displacement parameters : Comparing thermal motion data with analogs to assess stability.
- Hydrogen-bonding networks : Differences in pyrazine vs. pyridine interactions in related compounds.
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